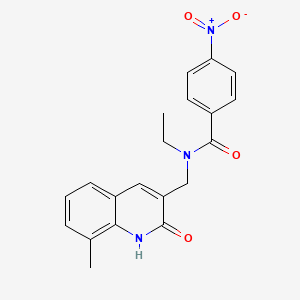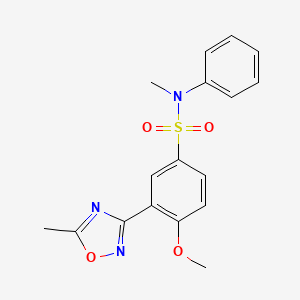![molecular formula C22H22N4O2 B7710385 N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7710385.png)
N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Pyrazolo[3,4-b]pyridines belong to a class of bicyclic heterocyclic compounds. They exhibit two possible tautomeric forms the : Pyrazolo[3,4-b]pyridines belong to a class of bicyclic heterocyclic compounds. They exhibit two possible tautomeric forms: the 1H-isomer and the 2H-isomer . These compounds have attracted significant interest due to their structural resemblance to purine bases (adenine and guanine) . Let’s explore their diverse applications:
a. Quinoline-Based Synthesis: Researchers have successfully synthesized pyrazolo[3,4-b]pyridines using quinoline derivatives (such as aldehydes and nitriles) and appropriate hydrazines. The resulting derivatives can be further modified, often leading to the synthesis of biologically active compounds .
b. Other Synthetic Approaches: Additional methods involve assembling the pyrazolopyridine system from preformed pyrazoles or pyridines. These approaches allow for the introduction of various substituents at positions N1, C3, C4, C5, and C6 .
a. Kinase Inhibitors: Given their structural similarity to purine bases, pyrazolo[3,4-b]pyridines have been investigated as kinase inhibitors. These compounds may modulate cellular signaling pathways and play a role in cancer therapy .
b. Anti-Inflammatory Agents: Some pyrazolo[3,4-b]pyridines exhibit anti-inflammatory properties. Researchers have explored their potential in managing inflammatory diseases .
c. Antiviral Activity: Certain derivatives have demonstrated antiviral activity. They may inhibit viral replication and serve as potential drug candidates against viral infections .
d. Anticancer Agents: Pyrazolo[3,4-b]pyridines have been evaluated for their cytotoxic effects on cancer cells. Their ability to interfere with cell proliferation and induce apoptosis makes them promising candidates for cancer treatment .
e. Neuroprotective Compounds: Researchers have investigated pyrazolo[3,4-b]pyridines as neuroprotective agents. These compounds may help prevent or mitigate neurodegenerative conditions .
f. Photophysical Properties: Some derivatives exhibit interesting photophysical properties, making them relevant for applications in optoelectronics and imaging .
Future Directions
properties
IUPAC Name |
N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-4-11-26-21-18(13-15-12-16(28-3)9-10-19(15)23-21)20(25-26)24-22(27)17-8-6-5-7-14(17)2/h5-10,12-13H,4,11H2,1-3H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYDWNBRUCSYRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C3C=C(C=CC3=N2)OC)C(=N1)NC(=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














